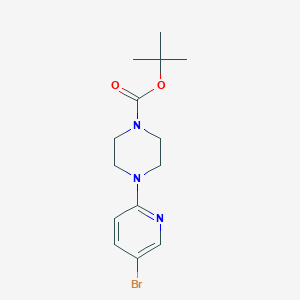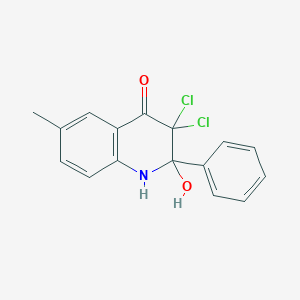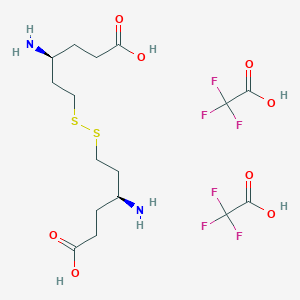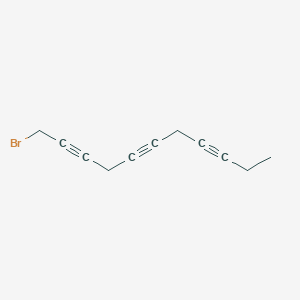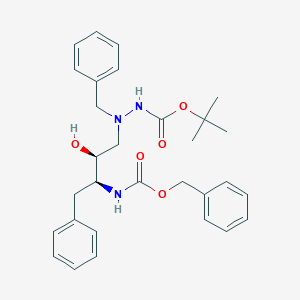
Propargyl p-toluenesulfonate
Descripción general
Descripción
Propargyl p-toluenesulfonate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
Propargyl p-toluenesulfonate can be synthesized from 2-hydroxy-4-pentynoic acid by an alkylation reaction with diethyl 2-acetamidomalonate followed by subsequent hydrolysis, decarboxylation, diazotization, and hydroxylation reactions .
Chemical Reactions Analysis
Propargyl p-toluenesulfonate can be used as a reagent to synthesize 2-hydroxy-4-pentynoic acid by an alkylation reaction with diethyl 2-acetamidomalonate followed by subsequent hydrolysis, decarboxylation, diazotization, and hydroxylation reactions .
Physical And Chemical Properties Analysis
Propargyl p-toluenesulfonate is a clear liquid that can range in color from colorless to yellow . Unfortunately, detailed information about its physical and chemical properties such as pH, vapor pressure, vapor density, evaporation rate, and viscosity is not available .
Aplicaciones Científicas De Investigación
Synthesis of Linear and Cyclic Poly (2-isopropyl-2-oxazoline)s
Propargyl p-toluenesulfonate can be used as an initiator in the synthesis of linear and cyclic poly (2-isopropyl-2-oxazoline)s by cationic ring-opening polymerization of 2-isopropyl-2-oxazoline . This application is significant in the field of polymer chemistry, where the creation of new polymers with unique properties is of great interest.
Synthesis of 2-Hydroxy-4-Pentynoic Acid
This compound can also be used as a reagent to synthesize 2-hydroxy-4-pentynoic acid by an alkylation reaction with diethyl 2-acetamidomalonate . This process involves subsequent hydrolysis, decarboxylation, diazotization, and hydroxylation reactions .
Synthesis of Furan Derivatives
Propargyl p-toluenesulfonate can be used in the Pd-catalyzed reaction with acylchromates to synthesize furan derivatives . Furan derivatives are important in the pharmaceutical industry due to their wide range of biological activities.
Use in Click Chemistry
Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of the product. Propargyl p-toluenesulfonate can be used in click chemistry reactions due to its alkyne group .
Use in Material Science
Due to its ability to form polymers, Propargyl p-toluenesulfonate can be used in material science for the development of new materials with unique properties .
Use in Pharmaceutical Research
The ability of Propargyl p-toluenesulfonate to synthesize various compounds makes it valuable in pharmaceutical research for the development of new drugs .
Safety and Hazards
Propargyl p-toluenesulfonate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
Propargyl p-toluenesulfonate is primarily used as an initiator in the synthesis of linear and cyclic poly(2-isopropyl-2-oxazoline)s . It interacts with the monomer units of 2-isopropyl-2-oxazoline, facilitating the cationic ring-opening polymerization .
Mode of Action
The compound acts as an initiator, triggering the polymerization process. It interacts with the monomer units, causing the rings to open and form a chain . This leads to the formation of linear and cyclic poly(2-isopropyl-2-oxazoline)s .
Biochemical Pathways
The primary biochemical pathway involved is the cationic ring-opening polymerization of 2-isopropyl-2-oxazoline . The initiation of this process by Propargyl p-toluenesulfonate leads to the formation of the polymer chains .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, dmso, and ethyl acetate , which may influence its bioavailability.
Result of Action
The result of the action of Propargyl p-toluenesulfonate is the formation of linear and cyclic poly(2-isopropyl-2-oxazoline)s . These polymers have potential applications in various fields, including drug delivery and tissue engineering.
Action Environment
The efficacy and stability of Propargyl p-toluenesulfonate can be influenced by environmental factors such as temperature and solvent conditions. It is recommended to store the compound at a temperature of 2-8°C . The choice of solvent can also affect the efficiency of the polymerization process .
Propiedades
IUPAC Name |
prop-2-ynyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBVCSFXFFROTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210665 | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl p-toluenesulfonate | |
CAS RN |
6165-76-0 | |
| Record name | 2-Propyn-1-ol, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propyn-1-ol, 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLUENESULFONIC ACID, 2-PROPYNYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBC3GGJ44A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main reaction propargyl p-toluenesulfonate is known for?
A1: Propargyl p-toluenesulfonate is primarily known for its participation in nucleophilic displacement reactions. This compound, being a propargylic tosylate, readily undergoes substitution reactions with various nucleophiles. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





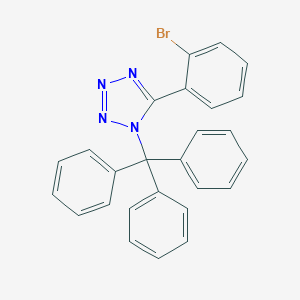

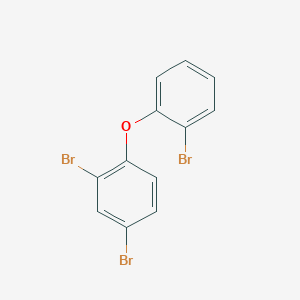
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
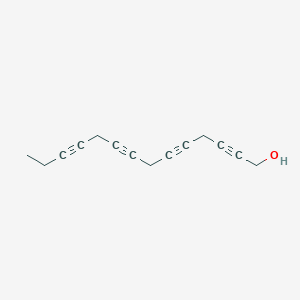
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
